(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride
Description
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride is a stereochemically defined bicyclic compound with the molecular formula C₈H₁₅NO₃·HCl (molecular weight 209.67). Its CAS registry number is 155899-66-4, and it exists as a white to off-white crystalline solid . The compound features a cyclopenta[d][1,3]dioxolane core with four stereocenters, an amino group at position 6, and a hydroxyl group at position 4. Its hydrochloride salt enhances solubility for pharmaceutical applications.
This compound serves as a critical intermediate in synthesizing ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet drug . Key synthetic steps involve nucleophilic substitution, cyclization, and deprotection reactions, achieving an overall yield of ~55–65% under optimized conditions . Its stereochemical precision is vital for biological activity, as deviations in configuration reduce binding efficacy .
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFIAWVPNQCFV-BZUDZRPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25NO10
- CAS Number : 376608-65-0
- Molecular Weight : 367.35 g/mol
- Structure : The compound features a unique cyclopentadioxole structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of pain and inflammation pathways. It has been shown to interact with purinergic P2Y receptors which are involved in nociception and neuroinflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties that could mitigate oxidative stress in cellular environments .
- Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Table 1: Summary of Biological Activity Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neurotransmitter modulation | Showed significant modulation of P2Y receptor activity leading to reduced pain perception. |
| Study 2 | Antioxidant effects | Demonstrated a reduction in reactive oxygen species (ROS) in vitro. |
| Study 3 | Antimicrobial properties | Inhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Case Studies
- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo controls .
- Antioxidant Efficacy in Diabetic Models : In diabetic rat models, administration of the compound resulted in improved antioxidant enzyme levels and reduced markers of oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[d][1,3]dioxolane Derivatives with Aryl Substituents
Compounds such as (3aR,4R,6S,6aS)-2,2-dimethyl-6-aryl-tetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (e.g., 10a–10h in ) share the core bicyclic structure but differ in substituents. For instance:
- 10a : 6-Phenyl derivative (molecular weight 270.15)
- 10b : 4-Fluorophenyl derivative (molecular weight 267.14)
The amino and hydroxyl groups in the target compound increase hydrophilicity compared to aryl-substituted analogs, favoring solubility in biological systems .
Fluorinated Derivatives
The fluorinated analog 9-((3aS,4R,6S,6aS)-6-fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine (13) exhibits antiviral activity . Fluorination at position 6 improves metabolic stability and membrane permeability, but the absence of an amino group limits its application in anticoagulant therapies compared to the target compound .
Stereoisomers
The stereoisomer (3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 592533-90-9) shares the same molecular formula but differs in spatial configuration. This isomer shows reduced binding to the P2Y₁₂ receptor, underscoring the importance of the (3aR,4S,6R,6aS) configuration for ticagrelor’s antiplatelet activity .
β-Amino Acid Analogs
Polyhydroxylated cyclopentane β-amino acids (e.g., 18d, 19b in ) feature carboxyl or methoxy groups instead of hydroxyl/amino moieties. These compounds, derived from D-mannose or D-galactose, exhibit distinct bioactivity profiles, such as glycosidase inhibition, but lack anticoagulant properties .
Bioactivity and Pharmacological Comparisons
The target compound’s bioactivity is closely tied to its role in ticagrelor synthesis. Its intermediate, 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (CAS 274693-55-9), shares a structural similarity index of 0.94 with related anticoagulant intermediates, suggesting overlapping modes of action . In contrast, fluorinated or aryl-substituted analogs (e.g., 10a, 13) display divergent activities, such as antiviral or catalytic roles, due to differences in functional groups .
Q & A
Q. What are the established synthetic routes for preparing (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol?
The compound is synthesized via a multi-step process starting from D-ribose. Key steps include:
- Protection : Acetone is used to protect hydroxyl groups, forming a dioxolane intermediate.
- Oxidation : Controlled oxidation converts specific hydroxyl groups to ketones.
- Bromination : N-Bromosuccinimide (NBS) introduces bromine at stereospecific positions.
- Lithiation and Catalytic Cleavage : Bromine is replaced via lithium-halogen exchange, followed by catalytic ether cleavage.
- Deprotection : Final steps involve deprotection and purification via recrystallization to isolate the desired stereoisomer .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- NMR Spectroscopy : H and C NMR confirm molecular structure and stereochemistry. For example, coupling constants (e.g., for fluorinated analogs) resolve axial/equatorial proton configurations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at 174.12 for the free base) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and diastereomer separation during synthesis .
Q. What role does this compound play in the synthesis of Ticagrelor?
It serves as a key chiral intermediate in Ticagrelor production, contributing to the cyclopentane-dioxolane core structure. Stereochemical integrity at the 3aR,4S,6R,6aS positions is essential for the drug’s P2Y12 receptor antagonism .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize diastereomer formation?
- Solvent Selection : Use anhydrous dichloromethane to reduce side reactions.
- Temperature Control : Maintain sub-zero temperatures (-20°C) to slow competing pathways.
- Stoichiometry : Precise NBS equivalents (1.05–1.10 mol) ensure complete conversion without over-bromination .
Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?
Q. How does hygroscopicity impact handling, and what storage methods are recommended?
The compound’s hygroscopic nature requires:
- Inert Atmosphere Storage : Under argon or nitrogen to prevent hydrolysis.
- Desiccants : Use silica gel or molecular sieves in sealed containers.
- Low-Temperature : Store at -20°C for long-term stability .
Q. How can researchers validate stereochemical assignments when X-ray crystallography is unavailable?
- NOE Experiments : Nuclear Overhauser Effect (NOE) correlations in H NMR distinguish axial vs. equatorial protons.
- Comparative Analysis : Match coupling constants () and chemical shifts with literature data for analogous cyclopentane-dioxolane systems .
Q. What impurities are commonly observed during synthesis, and how are they quantified?
- Byproducts : Residual brominated intermediates or deprotected derivatives.
- Analytical Methods : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities at 0.1–0.5% levels. Calibration against USP standards ensures accuracy .
Methodological Notes
- Stereochemical Complexity : The compound’s four defined stereocenters (3aR,4S,6R,6aS) necessitate rigorous chiral chromatography (e.g., Chiralpak AD-H) for enantiomeric excess (ee) determination .
- Data Contradictions : Variations in NMR chemical shifts may arise from solvent polarity (CDCl₃ vs. D₂O) or crystalline forms. Cross-referencing with IR data (e.g., carbonyl stretches at 1720 cm) clarifies functional group assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
